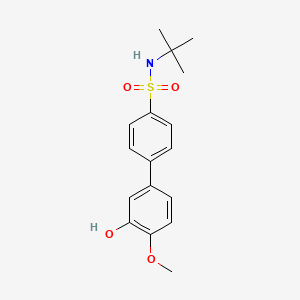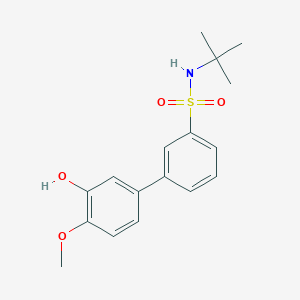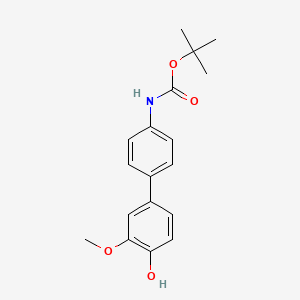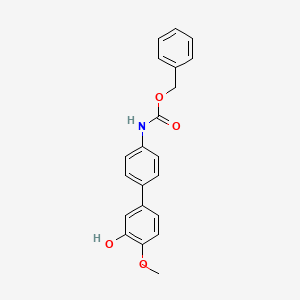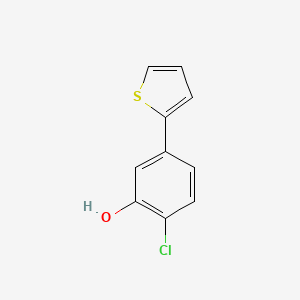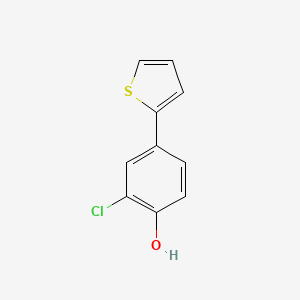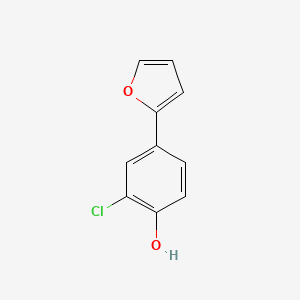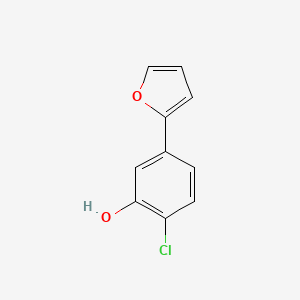
3-Chloro-5-(furan-2-yl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(furan-2-yl)phenol, 95% (3-CF) is an organic compound that is widely used for a variety of scientific research applications. It is a type of phenolic compound that has a variety of properties that make it suitable for use in a variety of laboratory experiments. This article will discuss the synthesis method of 3-CF, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its future directions.
Aplicaciones Científicas De Investigación
3-Chloro-5-(furan-2-yl)phenol, 95% is used in a variety of scientific research applications, including the study of enzyme kinetics, the study of drug metabolism, and the study of protein-protein interactions. It has also been used in the study of the effects of oxidation on proteins, and as a marker for the study of metabolic pathways.
Mecanismo De Acción
3-Chloro-5-(furan-2-yl)phenol, 95% acts as an inhibitor of certain enzymes, such as cytochrome P450. It binds to the active site of the enzyme, preventing the enzyme from binding to its substrate and thus preventing the enzyme from catalyzing its reaction.
Biochemical and Physiological Effects
3-Chloro-5-(furan-2-yl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, as well as to affect the metabolism of certain drugs. It has also been shown to affect the expression of certain genes, as well as to affect the activity of certain proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Chloro-5-(furan-2-yl)phenol, 95% has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also relatively stable and has a relatively low toxicity. However, its use in laboratory experiments is limited by its low solubility in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
The future directions for the use of 3-Chloro-5-(furan-2-yl)phenol, 95% in scientific research are numerous. It could be used in the study of drug metabolism, the study of enzyme kinetics, the study of protein-protein interactions, and the study of the effects of oxidation on proteins. It could also be used in the study of the effects of environmental toxins on proteins, and in the study of the effects of oxidative stress on proteins. Additionally, it could be used to study the effects of mutations on proteins, and to study the effects of gene expression on proteins. Finally, it could be used to study the effects of drugs on proteins, and to study the effects of post-translational modifications on proteins.
Métodos De Síntesis
3-Chloro-5-(furan-2-yl)phenol, 95% can be synthesized using a variety of methods, including the reaction of furfural with chloroacetic acid in the presence of a base. This reaction is typically carried out in an aqueous solution at a temperature of around 100°C. The reaction produces a mixture of 3-Chloro-5-(furan-2-yl)phenol, 95% and other by-products, which can then be purified by chromatography or other methods.
Propiedades
IUPAC Name |
3-chloro-5-(furan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h1-6,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNCUCZRPZSLIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685816 |
Source


|
| Record name | 3-Chloro-5-(furan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(furan-2-YL)phenol | |
CAS RN |
1261979-65-0 |
Source


|
| Record name | 3-Chloro-5-(furan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

